molecular formula C8H5NO3 B105749 5-Nitrobenzofuran CAS No. 18761-31-4

5-Nitrobenzofuran

Cat. No. B105749
CAS RN: 18761-31-4
M. Wt: 163.13 g/mol
InChI Key: LPMMCJSIUVQZFD-UHFFFAOYSA-N
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Description

5-Nitrobenzofuran is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 g/mol . The IUPAC name for this compound is 5-nitro-1-benzofuran .


Synthesis Analysis

The synthesis of 5-Nitrobenzofuran derivatives involves several steps. For instance, the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate involves the nitration of salicylaldehyde, followed by a series of reactions .


Molecular Structure Analysis

The molecular structure of 5-Nitrobenzofuran has been studied using various techniques. The compound has a benzofuran ring with a nitro group attached at the 5th position . The compound’s InChI code is 1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H .


Chemical Reactions Analysis

Benzofuran derivatives, including 5-Nitrobenzofuran, have been shown to exhibit a wide range of biological activities, making them potential lead compounds in drug development . The synthesis of these compounds often involves complex reactions, including free radical cyclization cascades and proton quantum tunneling .


Physical And Chemical Properties Analysis

5-Nitrobenzofuran has a molecular weight of 163.13 g/mol . It has a topological polar surface area of 59 Ų and a complexity of 189 . The compound has a boiling point of 273.1°C at 760 mmHg and a melting point of 114-115°C .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have been shown to possess strong anti-tumor properties . They have been utilized in the development of anticancer agents . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antibacterial Properties

Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Properties

Benzofuran compounds have demonstrated anti-oxidative activities . This property could be harnessed in the development of drugs for conditions associated with oxidative stress .

Anti-Viral Properties

Certain benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Chemical Synthesis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety and Hazards

5-Nitrobenzofuran can cause serious eye irritation and can be harmful if swallowed .

Future Directions

Benzofuran derivatives, including 5-Nitrobenzofuran, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential lead compounds in drug development. Future research could focus on further understanding the biological activities of these compounds and developing new drugs based on these compounds .

properties

IUPAC Name

5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMCJSIUVQZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344313
Record name 5-Nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzofuran

CAS RN

18761-31-4
Record name 5-Nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-Nitrobenzofuran?

A1: While not explicitly stated in the provided abstracts, 5-Nitrobenzofuran has a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol.

Q2: Are there efficient synthetic routes to 2-alkyl-5-nitrobenzofurans?

A2: Yes, several efficient synthetic approaches for 2-alkyl-5-nitrobenzofurans are described. One method utilizes 5-nitrosalicylaldehyde and 2-bromoesters as starting materials, proceeding through 2-(2-formyl-4-nitrophenoxy)alkanoic acids as intermediates. [, ] Another approach utilizes a Wittig reaction with 2-hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride and n-valeryl chloride. []

Q3: What spectroscopic techniques are used to characterize 5-nitrobenzofuran derivatives?

A3: Researchers frequently utilize Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H-NMR), 13C Nuclear Magnetic Resonance (13C-NMR), and High-Resolution Mass Spectrometry (HR-MS) to confirm the structures of newly synthesized 5-nitrobenzofuran derivatives. [, , ]

Q4: What are the potential applications of 5-nitrobenzofuran derivatives?

A4: Research indicates that 5-nitrobenzofuran derivatives exhibit promising biological activities, making them attractive targets for drug discovery. Some key areas of interest include:

  • Antimicrobial agents: Studies have demonstrated the effectiveness of certain 5-nitrobenzofuran derivatives against various Gram-positive and Gram-negative bacteria, as well as fungi. [, , , ]
  • Anti-inflammatory agents: Some derivatives display significant in vivo anti-inflammatory activity, particularly in models of carrageenan-induced paw edema. []
  • PPAR-γ agonists: Novel 5-nitrobenzofuran-2yl-carbamides have been designed and synthesized, showing potential as PPAR-γ agonists for the treatment of Type-II diabetes. []

Q5: What is dronedarone, and how is it synthesized?

A5: Dronedarone is an antiarrhythmic drug. Several papers describe its synthesis, often starting from 2-butyl-5-nitrobenzofuran as a key intermediate. The synthetic process generally involves steps like Friedel-Crafts acylation, demethylation, etherification with dibutylamine, catalytic hydrogenation, and finally, mesylation and hydrochloride formation. [, , , , , , , , , ]

Q6: How does the structure of 5-nitrobenzofuran relate to its activity?

A6: While specific Structure-Activity Relationship (SAR) studies are not detailed in the abstracts, it is evident that modifications to the 5-nitrobenzofuran core structure influence its biological activity. For instance, the presence and position of substituents like alkyl, alkoxy, or dialkylaminoalkoxy groups significantly impact antimicrobial and antifungal properties. [, , ] Furthermore, the nature of the substituents on the benzoyl moiety in dronedarone analogs affects its pharmacological profile. [, , ]

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